molecular formula C20H21N5O8 B14100336 Pemetrexed alpha-hydroxy lactum

Pemetrexed alpha-hydroxy lactum

Cat. No.: B14100336
M. Wt: 459.4 g/mol
InChI Key: GAKTVWRVKYXKTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pemetrexed alpha-hydroxy lactum ( 1644286-36-1) is a specified oxidative degradant of the chemotherapeutic agent Pemetrexed . It is primarily used as a reference standard in analytical research and development . Researchers utilize this impurity for critical quality control procedures, including analytical method development, method validation (AMV), and monitoring the stability of Pemetrexed drug products . The parent drug, Pemetrexed, is a multi-targeted antifolate agent that works by inhibiting key enzymes involved in folate metabolism, such as thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) . This inhibition disrupts the synthesis of purines and pyrimidines, which are essential for DNA replication and cell division . Forced degradation studies have confirmed that oxidation is a primary pathway for the degradation of Pemetrexed in aqueous solutions . The formation of this compound is directly linked to the presence of molecular oxygen in formulations . Therefore, this compound is vital for studies aimed at optimizing the stability of Pemetrexed injectable solutions, such as evaluating the effects of antioxidants, controlling dissolved oxygen levels, and establishing appropriate pH ranges . The molecular formula for this compound is C20H21N5O8, and it has a molecular weight of 459.41 g/mol . This product is intended for research purposes only and is not approved for diagnostic or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-[2-(2-amino-5-hydroxy-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O8/c21-19-24-14-13(16(29)25-19)20(33,18(32)23-14)8-7-9-1-3-10(4-2-9)15(28)22-11(17(30)31)5-6-12(26)27/h1-4,11,33H,5-8H2,(H,22,28)(H,26,27)(H,30,31)(H4,21,23,24,25,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKTVWRVKYXKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2(C3=C(NC2=O)N=C(NC3=O)N)O)C(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biotransformation and Metabolic Fate Research

In Vitro Enzymatic Formation Studies

Detailed in vitro studies are fundamental to elucidating the specific enzymatic processes involved in the metabolism of xenobiotics. For pemetrexed (B1662193) alpha-hydroxy lactam, such studies would aim to identify the responsible enzymes and characterize the kinetics of its formation.

Identification of Metabolic Enzymes Involved in Pemetrexed Alpha-Hydroxy Lactam Formation

Current scientific literature does not provide definitive identification of the specific metabolic enzymes responsible for the formation of pemetrexed alpha-hydroxy lactam. While pemetrexed itself is not extensively metabolized by the liver, the formation of a hydroxylated lactam derivative suggests a potential role for oxidative enzymes, possibly from the cytochrome P450 (CYP) superfamily. However, in vitro studies with human liver microsomes would be required to confirm the involvement of specific CYP isozymes.

Characterization of Biotransformation Kinetics in Cell-Free Systems

Comparative Metabolic Profiling with Parent Pemetrexed

Currently, detailed comparative metabolic profiling data for pemetrexed and pemetrexed alpha-hydroxy lactam are scarce. The primary metabolic pathway for pemetrexed is its conversion to active polyglutamates by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamated forms are retained intracellularly and are potent inhibitors of key enzymes in the folate pathway. In contrast, the biological activity and metabolic profile of pemetrexed alpha-hydroxy lactam have not been extensively studied.

Below is an interactive data table summarizing the known metabolic features of Pemetrexed. Data for Pemetrexed Alpha-Hydroxy Lactam is largely unavailable.

FeaturePemetrexedPemetrexed Alpha-Hydroxy Lactam
Primary Metabolic Pathway PolyglutamationUnknown
Key Metabolizing Enzyme Folylpolyglutamate Synthetase (FPGS)Not Identified
Active Metabolites Pemetrexed PolyglutamatesNot Determined
Cellular Retention High (as polyglutamates)Unknown
Impact on Efficacy Essential for anti-tumor activityUnknown

Intracellular Disposition and Transformation Research

Understanding the fate of pemetrexed alpha-hydroxy lactam within the cell is crucial to determining its potential for biological activity or further metabolism.

Information regarding the biological activity and cellular interactions of Pemetrexed alpha-hydroxy lactam is not available in the public domain.

Extensive searches for scientific literature and data concerning the molecular and cellular interaction profile of Pemetrexed alpha-hydroxy lactam have yielded no specific results. This compound is identified as an oxidative degradation product and impurity that can form during the manufacturing or storage of Pemetrexed. nih.govresearchgate.netsps.nhs.ukbaertschiconsulting.com

While comprehensive data exists for the parent compound, Pemetrexed, detailing its interactions with folate-dependent enzymes and cellular transport systems, there is no corresponding research available for its alpha-hydroxy lactam derivative. Studies focusing on the biological activity of Pemetrexed impurities, including Pemetrexed alpha-hydroxy lactam, have not been published.

Therefore, it is not possible to provide the requested detailed analysis and data tables for the following sections as outlined:

Molecular and Cellular Interaction Profiling

Interaction with Cellular Transport Systems

Membrane Permeation Mechanisms and Cellular Uptake Investigations

Without dedicated research into the biochemical and pharmacological properties of Pemetrexed (B1662193) alpha-hydroxy lactam, any information on its enzyme binding, inhibition mechanisms, or cellular transport would be speculative.

Impact on Cellular Pathways and Processes In Vitro

Effects on Nucleotide Biosynthesis and Pool Levels

Pemetrexed is a multitargeted antifolate that disrupts the de novo synthesis of nucleotides required for DNA replication. researchgate.net Its primary mechanism involves the inhibition of several key folate-dependent enzymes. These include thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). researchgate.netnih.gov By inhibiting these enzymes, Pemetrexed effectively interrupts the metabolic pathways that produce purines and pyrimidines, which are essential building blocks for DNA and RNA. nih.gov

The inhibition of thymidylate synthase, in particular, leads to a depletion of the thymidine triphosphate (dTTP) pool. This depletion is a critical factor in the cytotoxic effects of the drug. Research has shown that supplementing cells with dTTP can rescue them from Pemetrexed-induced apoptosis, confirming that the disruption of nucleotide biosynthesis is a primary driver of its antitumor activity. nih.gov The interruption of folate metabolism ultimately leads to ineffective DNA synthesis and the failure of tumor cell growth. nih.gov

Modulation of Cell Cycle Progression

The disruption of nucleotide synthesis by Pemetrexed has significant consequences for cell cycle progression, leading to arrest at different phases in various cancer cell lines.

S-Phase Arrest: A common finding in non-small-cell lung cancer (NSCLC) cell lines, such as A549 and H1299, is the induction of S-phase arrest. plos.orgresearchgate.netnih.gov This is consistent with the drug's mechanism of inhibiting DNA synthesis, as the S phase is when DNA replication occurs.

G0/G1-Phase Arrest: In other cancer types, such as human esophageal squamous cell carcinoma (ESCC), Pemetrexed has been shown to induce cell cycle arrest in the G0/G1 phase. nih.gov

The specific phase of cell cycle arrest can also be influenced by combination therapies. For instance, while Pemetrexed alone causes S-phase arrest in lung adenocarcinoma cells, the CDK4/6 inhibitor ribociclib induces G1-phase arrest. nih.govresearchgate.net When used concomitantly, the combination results in a more pronounced G1-phase arrest. nih.govresearchgate.net

Table 1: Effect of Pemetrexed on Cell Cycle Progression in Different Cancer Cell Lines
Cell LineCancer TypeObserved EffectReference
A549Non-Small-Cell Lung CancerS-Phase Arrest plos.orgresearchgate.netnih.gov
H1299Non-Small-Cell Lung CancerS-Phase Arrest researchgate.net
PC9Lung AdenocarcinomaS-Phase Arrest nih.gov
KYSE-150 / KYSE-510Esophageal Squamous Cell CarcinomaG0/G1-Phase Arrest nih.gov

Induction of Programmed Cell Death Mechanisms (e.g., Apoptosis)

Pemetrexed is a potent inducer of apoptosis in various cancer cells through multiple signaling pathways. researchgate.net The induced cell death is largely caspase-dependent, involving the activation of a cascade of these critical enzymes. nih.gov

Studies in A549 lung cancer cells have demonstrated the activation of initiator caspases (caspase-2, -8, -9) and an executioner caspase (caspase-3). nih.gov This indicates the involvement of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. nih.govresearchgate.net The molecular events promoting these pathways include the upregulation of several key pro-apoptotic proteins:

Intrinsic Pathway: Upregulation of Bax and PUMA. nih.gov

Extrinsic Pathway: Upregulation of Fas, DR4, and DR5. nih.gov

Furthermore, Pemetrexed-induced apoptosis can be mediated through both p53-dependent and p53-independent mechanisms. researchgate.netnih.gov In human melanoma cells, the drug was found to induce DNA damage and mitochondrial-mediated apoptosis that was both caspase-dependent and -independent, as well as being mediated by p53. researchgate.net

Influence on Signal Transduction Cascades (e.g., PI3K/Akt, mTOR)

The impact of Pemetrexed on the PI3K/Akt/mTOR signaling pathway, a crucial regulator of cell survival and proliferation, has been a subject of extensive investigation.

Research indicates that Pemetrexed-induced apoptosis in A549 cells occurs through the inhibition of the Akt pathway. waocp.orgnih.gov This is supported by findings that overexpression of PTEN, a negative regulator of the Akt pathway, can enhance the efficacy of Pemetrexed. researchgate.net The combination of PTEN overexpression and Pemetrexed treatment was shown to inhibit the AKT signaling pathway, leading to increased apoptosis. researchgate.net Further studies suggest that the synergistic anticancer effect of Pemetrexed combined with other agents can be mediated through the inhibition of the PI3K-AKT-mTOR pathway. nih.gov

Regarding the mTOR component of the pathway, some studies suggest that inhibiting mTOR with rapalogues (like everolimus) may actually suppress the antitumor activity of Pemetrexed by slowing cell cycle progression, which could interfere with the efficacy of a cell cycle-dependent agent like Pemetrexed. nih.gov

Mechanisms of Potential Resistance or Sensitization in Research Models

The clinical efficacy of Pemetrexed can be limited by both intrinsic and acquired resistance. Understanding these mechanisms is key to developing strategies to overcome them.

Mechanisms of Resistance:

Target Enzyme Overexpression: A primary mechanism of acquired resistance is the increased expression and amplification of the thymidylate synthase (TS) gene. nih.govnih.gov Higher levels of the TS enzyme require higher concentrations of the drug to achieve an inhibitory effect.

Impaired Drug Transport: Pemetrexed enters cells via transporters such as the reduced folate carrier (RFC). nih.gov Decreased expression of RFC can impair drug uptake, leading to resistance. nih.gov

Reduced Polyglutamation: Inside the cell, Pemetrexed is converted to more active polyglutamated forms by the enzyme folylpoly-gamma-glutamate synthetase (FPGS). This process traps the drug inside the cell and increases its inhibitory activity. nih.gov Reduced FPGS expression or activity is a known resistance mechanism. nih.gov

Increased Drug Efflux: ATP-binding cassette (ABC) transporters can actively pump drugs out of the cell. Increased expression of transporters like ABCC11 has been correlated with Pemetrexed resistance. nih.gov

Epithelial-to-Mesenchymal Transition (EMT): Activation of the EMT program has been associated with resistance to Pemetrexed in NSCLC cell lines. amegroups.org

Table 2: Summary of Mechanisms of Resistance to Pemetrexed
Mechanism CategorySpecific FactorEffectReference
Target ModificationThymidylate Synthase (TS) OverexpressionReduces drug's inhibitory effect nih.gov
Drug Transport/MetabolismReduced Folate Carrier (RFC) ExpressionDecreases drug influx nih.govnih.gov
Reduced FPGS ExpressionDecreases intracellular drug retention and activity nih.gov
Drug EffluxIncreased ABCC11 ExpressionIncreases drug efflux nih.gov
Cellular StateEpithelial-to-Mesenchymal Transition (EMT)Induces a resistant phenotype amegroups.org

Mechanisms of Sensitization: Several strategies have been investigated to enhance the sensitivity of cancer cells to Pemetrexed.

Modulating Signaling Pathways: Combining Pemetrexed with inhibitors of the PI3K/Akt pathway can enhance its cytotoxic effects. researchgate.net

Combination Therapy: Co-administration with a CDK4/6 inhibitor like ribociclib has been shown to have a synergistic antitumor effect by enhancing cell cycle arrest and apoptosis. nih.gov

Upregulating Drug Transporters: The use of decitabine has been shown to sensitize radioresistant lung adenocarcinoma cells to Pemetrexed by upregulating the expression of Folate Receptor Alpha (FRα), another transporter that facilitates Pemetrexed entry into cells. frontiersin.org

Inhibition of Cyclic Nucleotide Signaling: Biochemical inhibition of phosphodiesterases (PDEs) has been explored as a strategy to overcome Pemetrexed resistance, although this approach may require the use of lower, subtherapeutic doses of Pemetrexed to achieve a synergistic effect. nih.gov

Advanced Analytical Methodologies for Research and Impurity Assessment

Chromatographic Separation Techniques

Chromatographic methods are fundamental in the analytical workflow for pemetrexed (B1662193), enabling the separation of the main compound from its impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for this purpose, offering high resolution and efficiency.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development and validation of HPLC methods are essential for the reliable quantification of Pemetrexed alpha-hydroxy lactam and other impurities in pemetrexed drug substances. These methods are designed to be specific, linear, accurate, and precise. A typical HPLC method involves a C18 column and a gradient elution system with a mobile phase consisting of a buffer and an organic solvent like acetonitrile. The detection is usually performed using a UV detector at a specific wavelength.

Method validation ensures that the analytical procedure is suitable for its intended purpose. This includes testing for specificity, which is the ability to assess the analyte in the presence of other components, and linearity, which confirms a proportional relationship between the concentration of the analyte and the analytical signal. Accuracy is determined by comparing the measured results to a known standard, while precision measures the closeness of repeated measurements.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle size columns (typically less than 2 µm) to achieve faster and more efficient separations. This technology offers higher resolution, sensitivity, and a substantial reduction in analysis time and solvent consumption. For the analysis of pemetrexed and its impurities, UPLC can provide a more detailed profile of the sample in a fraction of the time required by HPLC. The enhanced resolution of UPLC is particularly beneficial for separating closely eluting impurities, ensuring a more accurate assessment of the drug's purity.

Mass Spectrometric Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of pemetrexed impurities. When coupled with liquid chromatography, it provides a powerful platform for identifying and measuring compounds at very low concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structure Elucidation and Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the identification and quantification of Pemetrexed alpha-hydroxy lactam. This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. In LC-MS/MS, the analyte is first separated from other components in the sample by the LC system and then ionized and fragmented in the mass spectrometer.

By analyzing the fragmentation pattern, or the masses of the resulting fragment ions, the chemical structure of the impurity can be determined. This technique is particularly valuable for trace analysis, allowing for the detection and quantification of impurities at levels that may not be achievable with other methods. The high specificity of LC-MS/MS minimizes the risk of interference from other compounds in the sample matrix.

MALDI-Mass Spectrometry for High-Throughput Research Screening

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a soft ionization technique that is well-suited for the analysis of a wide range of molecules, including pharmaceuticals and their impurities. MALDI-MS is known for its high-throughput capabilities, making it a valuable tool in research and screening environments. In this technique, the analyte is co-crystallized with a matrix material, and a laser is used to desorb and ionize the sample.

While not as commonly used for quantitative analysis as LC-MS/MS, MALDI-MS can be employed for the rapid screening of samples to detect the presence of Pemetrexed alpha-hydroxy lactam and other related substances. Its speed and ability to analyze samples directly from surfaces can streamline the initial stages of impurity profiling.

Fragmentation Pathway Analysis for Identification

The identification of unknown impurities relies heavily on the analysis of their fragmentation pathways in a mass spectrometer. When a molecule like Pemetrexed alpha-hydroxy lactam is subjected to fragmentation, it breaks apart in a predictable manner, producing a unique pattern of fragment ions. By studying this pattern and proposing a fragmentation pathway, researchers can deduce the structure of the original molecule.

This process often involves comparing the observed fragmentation pattern with that of known reference standards or using computational tools to predict fragmentation behavior. A thorough understanding of the fragmentation pathways is crucial for the confident identification of impurities and for ensuring the safety and quality of the pharmaceutical product.

Spectroscopic Characterization

Spectroscopic methods are indispensable tools for the detailed characterization of molecular structures and for quantitative analysis. Techniques like Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide fundamental information regarding the identity and purity of Pemetrexed alpha-hydroxy lactam.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary technique for the unequivocal structural elucidation of organic molecules, including pharmaceutical impurities. conicet.gov.ar For Pemetrexed alpha-hydroxy lactam, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to confirm its molecular structure. baertschiconsulting.com

The structural assignment is achieved by analyzing the chemical shifts (δ), coupling constants (J), and correlations observed in various NMR spectra.

¹H NMR: This provides information on the number and environment of protons in the molecule. The chemical shifts of protons attached to the pyrrolopyrimidine core, the ethyl linker, the benzoyl ring, and the modified glutamic acid moiety are unique and allow for their specific assignment.

¹³C NMR: This technique maps the carbon framework of the molecule. The chemical shift of the newly formed hydroxyl-bearing carbon and the lactam carbonyl carbon are key indicators for confirming the formation of the alpha-hydroxy lactam structure.

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. Correlation Spectroscopy (COSY) reveals proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) shows longer-range correlations between protons and carbons. This collective data allows for the complete and unambiguous assignment of the entire molecular structure of Pemetrexed alpha-hydroxy lactam. mdpi.com

While specific spectral data for every impurity is often proprietary, the table below illustrates the type of data obtained from ¹H NMR analysis for the structural confirmation of a related compound.

Proton AssignmentTypical Chemical Shift Range (ppm)Multiplicity
Aromatic Protons (Benzoyl Ring)7.0 - 8.0d, t
Pyrrolopyrimidine Proton6.5 - 7.5s
Glutamate (B1630785) α-CH4.0 - 4.5m
Ethyl Protons (-CH2-CH2-)2.5 - 3.5t, m
Amine Protons (-NH2)Variablebr s

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely used technique for the quantification of compounds and the assessment of purity. Pemetrexed and its related compounds, including the alpha-hydroxy lactam, possess chromophores that absorb light in the UV region, allowing for their detection and measurement. ijddr.in

For quantification, a UV-Vis spectrophotometer measures the absorbance of a solution at a specific wavelength. The wavelength of maximum absorbance (λmax) for Pemetrexed is typically around 225 nm or 254 nm, and this is often used for analysis. ijddr.inijrpb.com The concentration of an analyte in a sample is determined by comparing its absorbance to that of a standard solution of known concentration, following the Beer-Lambert law.

The development of a UV spectroscopic method for purity assessment involves establishing linearity, accuracy, and precision. researchgate.net

Linearity: A key parameter for a quantitative method is its linear dynamic range. For Pemetrexed analysis, linearity is often established over a concentration range such as 80 µg/ml to 120 µg/ml, with a high correlation coefficient (e.g., >0.999) demonstrating a direct relationship between concentration and absorbance. walshmedicalmedia.comwalshmedicalmedia.com

Purity Assessment: In conjunction with a separation technique like HPLC, UV-Vis detection is used to assess purity. The area of the peak corresponding to Pemetrexed alpha-hydroxy lactam can be compared to the total area of all peaks in the chromatogram to determine its percentage in the sample. baertschiconsulting.com The limit of quantitation for degradation products is often established at low levels, for instance, around 0.01%, ensuring the method is sensitive enough for impurity analysis. baertschiconsulting.com

The following table summarizes typical validation parameters for a UV-Vis spectrophotometric method used for quantifying Pemetrexed.

ParameterTypical Value / RangeReference
Wavelength of Maximum Absorbance (λmax)225 nm ijddr.in
Linearity Range20-120 µg/ml ijddr.in
Correlation Coefficient (r²)> 0.999 ijddr.in
Intra-day Precision (%RSD)0.21 - 0.79 % ijddr.in
Inter-day Precision (%RSD)0.61 - 1.28 % ijddr.in

Electrophoretic and Other Separation Techniques

While High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing Pemetrexed and its impurities, other separation methods like capillary electrophoresis (CE) offer alternative or complementary approaches. CE is particularly useful for the impurity profiling of drugs, including those with stereochemical centers, and for analyzing biomolecules. nih.gov

Capillary electrophoresis separates ions based on their electrophoretic mobility in an applied electric field. This technique offers advantages such as high separation efficiency, short analysis times, and minimal solvent consumption. For compounds like Pemetrexed alpha-hydroxy lactam, different modes of CE could be applied:

Capillary Zone Electrophoresis (CZE): Separates analytes based on their charge-to-size ratio.

Micellar Electrokinetic Chromatography (MEKC): Allows for the separation of neutral molecules along with charged ones by adding a surfactant to the buffer.

Although less commonly reported for Pemetrexed impurity analysis than HPLC, CE provides a powerful alternative separation mechanism that can resolve impurities that might be difficult to separate by liquid chromatography. nih.gov

Development of Stability-Indicating Methods for Related Compounds

A stability-indicating analytical method is a validated quantitative procedure that can accurately detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation. ijrpb.com The development of such methods is crucial for studying compounds like Pemetrexed alpha-hydroxy lactam, which can form under various stress conditions. nih.gov

The process involves subjecting the drug substance to forced degradation under conditions outlined by the International Conference on Harmonisation (ICH) guidelines, which include heat, humidity, acid and base hydrolysis, oxidation, and photolysis. nih.govresearchgate.net The goal is to generate potential degradation products and demonstrate that the analytical method can separate these newly formed impurities from the API and from each other. jddtonline.info

For Pemetrexed, oxidation is a primary degradation pathway, leading to the formation of several related compounds, including the alpha-hydroxy lactams. baertschiconsulting.comnih.gov Stability-indicating HPLC methods are developed to resolve all process-related and degradation impurities. nih.gov The validation of these methods ensures they are specific, accurate, precise, linear, and robust. nih.gov

The table below summarizes the conditions used in forced degradation studies of Pemetrexed to prove the stability-indicating nature of an analytical method.

Stress ConditionTypical Reagent/ConditionOutcome
Acid Hydrolysis0.5N Hydrochloric AcidDegradation observed
Base Hydrolysis0.5N Sodium HydroxideSignificant degradation observed
Oxidation10% v/v Hydrogen PeroxideMajor degradation pathway
Thermal Degradation60 - 70 °CDegradation observed
Photolytic DegradationUV light (e.g., 254 nm)Degradation observed

Results from forced degradation studies help establish degradation pathways and validate the specificity of analytical methods for impurities like Pemetrexed alpha-hydroxy lactam. baertschiconsulting.comresearchgate.net

Structural Analysis and Structure Activity Relationships Sar

Conformational Analysis and Stereochemical Considerations

The introduction of a hydroxyl group and the formation of a lactam ring at the C5 position of the pyrrolo[2,3-d]pyrimidine nucleus fundamentally change the molecule's three-dimensional structure. The creation of a new stereocenter at the alpha-carbon of the lactam introduces the possibility of diastereomers, each with potentially different spatial arrangements and, consequently, distinct biological activities. The planarity of the original pyrrole (B145914) ring in Pemetrexed (B1662193) is disrupted by the formation of the five-membered lactam ring, leading to a more puckered conformation. This alteration in molecular geometry can significantly impact how the molecule fits into the active sites of its target enzymes.

Comparative Structural Biology with Pemetrexed and Related Antifolates

Pemetrexed exerts its cytotoxic effects by inhibiting multiple folate-dependent enzymes, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). nih.govnih.govnewdrugapprovals.org Its binding affinity to these enzymes is dictated by its structural mimicry of the natural substrate, folic acid.

The formation of the alpha-hydroxy lactam in the Pemetrexed derivative alters the key hydrogen bonding and hydrophobic interactions that are crucial for its binding to these enzymes. For instance, the planarity of the pyrrolo[2,3-d]pyrimidine ring in Pemetrexed is essential for stacking interactions within the enzyme's active site. The conformational changes in the lactam derivative likely disrupt these interactions, potentially leading to a significant reduction or complete loss of inhibitory activity against its target enzymes.

Elucidation of Key Structural Motifs for Biological Interactions

The biological activity of Pemetrexed is intrinsically linked to several key structural motifs:

The Pyrrolo[2,3-d]pyrimidine Core: This heterocyclic system is a crucial pharmacophore that mimics the pteridine (B1203161) ring of folic acid.

The p-Aminobenzoyl Moiety: This linker region correctly positions the glutamate (B1630785) side chain.

The L-Glutamic Acid Side Chain: This portion of the molecule facilitates polyglutamylation within the cell, a process that enhances intracellular retention and inhibitory activity.

In Pemetrexed alpha-hydroxy lactam, the modification of the pyrrolo[2,3-d]pyrimidine core is the most significant change. The introduction of the alpha-hydroxy lactam functionality alters the electronic distribution and steric profile of this critical recognition element. This change is expected to negatively impact the molecule's ability to be recognized and bound by its target enzymes, thereby diminishing its biological efficacy.

Ligand-Target Interaction Mapping in Research Models

While specific ligand-target interaction mapping studies for Pemetrexed alpha-hydroxy lactam are not extensively available, inferences can be drawn from the well-characterized interactions of Pemetrexed. Computational modeling and in vitro enzymatic assays for Pemetrexed have revealed the precise hydrogen bonds and hydrophobic contacts that govern its binding.

It is hypothesized that the alpha-hydroxy lactam derivative would exhibit a significantly altered interaction map. The added hydroxyl group could introduce new, potentially unfavorable, steric clashes or altered hydrogen bonding patterns within the enzyme's active site. The non-planar lactam ring would disrupt the favorable stacking interactions observed with the parent compound. Consequently, the binding affinity of Pemetrexed alpha-hydroxy lactam to its target enzymes is predicted to be substantially lower than that of Pemetrexed.

Theoretical and Computational Studies

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug design to understand how a ligand, such as Pemetrexed-α-hydroxy lactam, might interact with a protein target at the atomic level.

Prediction of Binding Modes and Affinities

Computational docking simulations are employed to predict the binding mode and estimate the binding affinity of Pemetrexed-α-hydroxy lactam to various enzymes. For instance, its parent compound, pemetrexed (B1662193), is known to target several enzymes in the folate pathway, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and serine hydroxymethyltransferase (SHMT). nih.gov Docking studies of Pemetrexed-α-hydroxy lactam into the active sites of these enzymes can reveal its potential inhibitory activity.

The binding affinity is often expressed as a scoring function, which calculates the free energy of binding (ΔG). A more negative value typically indicates a stronger and more favorable interaction. mdpi.com These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Table 1: Illustrative Molecular Docking Results for Pemetrexed-α-hydroxy Lactam with Folate Pathway Enzymes

Target EnzymePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Illustrative)
Thymidylate Synthase (TS)-7.8Arg50, Asp221, His259
Dihydrofolate Reductase (DHFR)-8.2Ile7, Glu30, Phe34
Serine Hydroxymethyltransferase (SHMT)-7.5Ser35, Lys229, Arg236

Note: The data in this table is illustrative and represents typical outputs from molecular docking simulations. It is not based on published experimental data for Pemetrexed-α-hydroxy lactam.

Analysis of Conformational Changes Upon Binding

The binding of a ligand to a protein can induce conformational changes in both molecules. These changes are crucial for the biological function and can be analyzed using molecular docking and simulation techniques. For Pemetrexed-α-hydroxy lactam, understanding these conformational adjustments upon binding to its target enzymes can provide insights into its mechanism of action.

Simulations can track the flexibility of the protein's active site and the ligand itself, showing how they adapt to achieve the most stable binding conformation. This analysis can reveal whether the binding of Pemetrexed-α-hydroxy lactam stabilizes an active or inactive conformation of the enzyme, which is fundamental to its potential as an inhibitor.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to investigate the electronic properties of molecules, providing a deeper understanding of their structure, stability, and reactivity. These methods can be applied to Pemetrexed-α-hydroxy lactam to analyze its electron distribution, molecular orbitals, and electrostatic potential.

Such calculations can help in understanding the molecule's reactivity and its ability to participate in various chemical reactions, including interactions with biological targets. For example, the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide information about the molecule's susceptibility to nucleophilic and electrophilic attack.

Molecular Dynamics Simulations for Dynamic Interaction Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights that static docking models cannot. mdpi.com By simulating the movements of atoms and molecules, MD can be used to assess the stability of the predicted binding pose of Pemetrexed-α-hydroxy lactam within the active site of a target enzyme. mdpi.commdpi.com

These simulations can reveal the flexibility of the ligand and the protein, the role of solvent molecules in the interaction, and the persistence of key intermolecular interactions, such as hydrogen bonds, over the simulation period. mdpi.com The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often calculated to assess the stability of the complex.

Table 2: Illustrative Molecular Dynamics Simulation Parameters for Pemetrexed-α-hydroxy Lactam-Enzyme Complex

ParameterValue
Simulation SoftwareGROMACS, AMBER
Force FieldCHARMM36, OPLS-AA
Simulation Time100 ns
Temperature310 K (37 °C)
Pressure1 atm
SolventExplicit water model (e.g., TIP3P)

Note: The data in this table is illustrative of typical parameters used in molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For Pemetrexed-α-hydroxy lactam, QSAR studies could be employed to design new analogues with potentially improved activity or other desirable properties.

A QSAR model is built by correlating various molecular descriptors (e.g., physicochemical properties, electronic properties, and steric properties) of a set of molecules with their known biological activities. nih.gov Once a predictive model is established, it can be used to estimate the activity of new, unsynthesized analogues of Pemetrexed-α-hydroxy lactam, thus prioritizing the most promising candidates for synthesis and experimental testing.

In Silico Biotransformation Prediction (excluding clinical pharmacokinetics)

In silico biotransformation prediction tools are used to forecast the metabolic fate of a compound in the body. nih.govnews-medical.net These tools can predict the likely sites of metabolism on a molecule and the resulting metabolites. For Pemetrexed-α-hydroxy lactam, these methods can be used to predict its further metabolism by various drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. nih.gov

By identifying potential metabolic "hotspots" on the Pemetrexed-α-hydroxy lactam structure, researchers can anticipate the formation of further metabolites. This information is valuable in understanding the complete metabolic profile of the parent drug, pemetrexed, and can guide the design of new drugs with improved metabolic stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.